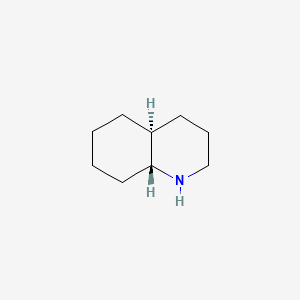

trans-Decahydroquinoline

Beschreibung

Significance of the Decahydroquinoline (B1201275) Ring System in Organic Chemistry

The decahydroquinoline framework is a prominent structural motif in a variety of natural products, most notably in alkaloids isolated from the skin extracts of Neotropical poison frogs. ucsb.edumdpi.com These alkaloids, which include the 2,5-disubstituted decahydroquinolines as a major class, exhibit a range of biological activities, making them subjects of intense study. ucsb.edumdpi.com The investigation of these natural compounds is often constrained by their limited availability from natural sources, necessitating chemical synthesis to enable further biological research. mdpi.com

Beyond its role in natural products, the decahydroquinoline scaffold is a valuable building block in medicinal chemistry and organic synthesis. chemimpex.com Derivatives of this ring system have been explored for various potential applications, including as antimicrobial and antifungal agents. ontosight.aiontosight.ai The saturated nature of the ring system allows for the study of the reactivity of attached functional groups without interference from the ring itself, providing valuable insights for the development of new synthetic methodologies. smolecule.com Furthermore, its derivatives are utilized as intermediates in the creation of pharmaceuticals and advanced polymers. chemimpex.com

Stereoisomeric Forms and the Research Focus on trans-Decahydroquinoline (B8913)

The structure of decahydroquinoline features two bridgehead carbon atoms where the two rings are fused, leading to the existence of stereoisomers. ontosight.ai These are primarily the cis and trans isomers, which describe the relative orientation of the hydrogen atoms at the ring fusion. ontosight.ai In the cis-isomer, the hydrogens are on the same side of the ring system, while in the trans-isomer, they are on opposite sides. This stereochemical difference significantly influences the molecule's three-dimensional shape, stability, and, consequently, its physical, chemical, and biological properties. smolecule.comontosight.ai

The trans-fused decahydroquinoline nucleus is a key structural feature in a number of biologically active natural alkaloids. ucsb.edu For instance, analysis of certain Lycopodium alkaloids led to the structural reassignment of some compounds, initially believed to be cis-fused, as trans-decahydroquinolines based on 13C NMR spectroscopic data. researchgate.net The distinct conformation of the trans isomer makes it a specific target in stereoselective synthesis, where the goal is to create a single, desired stereoisomer. acs.orgnih.gov Researchers have developed various synthetic strategies to selectively produce this compound derivatives. ucsb.edunih.gov

The conformational analysis of trans-decahydroquinolines has been a subject of detailed spectroscopic studies. Techniques like 13C NMR spectroscopy have been employed to conclusively prove the trans fusion of the rings in synthesized molecules and to determine the spatial arrangement of various substituents on the ring system. caribjscitech.comcaribjscitech.com This focus is driven by the understanding that the specific three-dimensional structure conferred by the trans-fusion is crucial for the molecule's interaction with biological targets. nih.gov

Compound Data

Below are tables detailing the properties of Decahydroquinoline and its isomers.

Table 1: General Properties of Decahydroquinoline

| Property | Value | Source |

| Molecular Formula | C₉H₁₇N | smolecule.combiosynth.com |

| Molecular Weight | 139.24 g/mol | smolecule.combiosynth.com |

| IUPAC Name | 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline | smolecule.com |

| Canonical SMILES | C1CCC2C(C1)CCCN2 | smolecule.com |

Table 2: Properties of this compound

| Property | Value | Source |

| CAS Number | 767-92-0 | biosynth.com |

| Appearance | White to light yellow powder or crystal | chemimpex.com |

| Melting Point | 47 - 51 °C | chemimpex.com |

| Boiling Point | 203 °C | chemimpex.com |

| IUPAC Standard InChIKey | POTIYWUALSJREP-BDAKNGLRSA-N | nist.gov |

Structure

3D Structure

Eigenschaften

CAS-Nummer |

22160-37-8 |

|---|---|

Molekularformel |

C9H17N |

Molekulargewicht |

139.24 g/mol |

IUPAC-Name |

(4aS,8aR)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline |

InChI |

InChI=1S/C9H17N/c1-2-6-9-8(4-1)5-3-7-10-9/h8-10H,1-7H2/t8-,9+/m0/s1 |

InChI-Schlüssel |

POTIYWUALSJREP-DTWKUNHWSA-N |

Isomerische SMILES |

C1CC[C@@H]2[C@@H](C1)CCCN2 |

Kanonische SMILES |

C1CCC2C(C1)CCCN2 |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Strategies for Trans Decahydroquinoline

General Approaches to the trans-Decahydroquinoline (B8913) Core Construction

The fundamental method for synthesizing the decahydroquinoline (B1201275) skeleton, including the trans-isomer, is the catalytic hydrogenation of quinoline (B57606). This process involves the reduction of both the heterocyclic and carbocyclic rings of the quinoline system. The stereochemical outcome of the hydrogenation, yielding either cis- or this compound, is highly dependent on the reaction conditions, including the choice of catalyst, solvent, and temperature. acs.orggatech.edu

For instance, early research demonstrated that the hydrogenation of quinoline over a platinum catalyst in acetic acid can produce this compound. gatech.edu More recent studies have refined this approach, showing that broadly available supported ruthenium catalysts can yield trans-decahydroquinolines with high diastereoselectivity by adjusting the catalyst type and reaction temperature. acs.org While hydrogenation of quinoline can also lead to partially hydrogenated products like 1,2,3,4-tetrahydroquinoline (B108954), further reduction under specific conditions ultimately yields the fully saturated decahydroquinoline ring system. nih.govgatech.edu

Beyond simple hydrogenation, other general strategies involve multi-step sequences. An aldol (B89426) cyclization or the addition of an acid to a carbonyl group within a suitable precursor can also be employed to construct the bicyclic framework. biosynth.com These methods often form part of more complex strategies aimed at achieving specific substitution patterns and stereochemistries.

Stereoselective and Enantioselective Synthesis of this compound Derivatives

Achieving stereocontrol in the synthesis of decahydroquinolines is crucial, especially for the preparation of biologically active natural products and their analogues. Chemists have devised sophisticated methods to control both the relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry of the molecule.

Asymmetric Catalysis in this compound Formation

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of decahydroquinoline alkaloids. These methods utilize chiral catalysts to introduce stereocenters with high fidelity. For example, short and efficient syntheses of both cis- and trans-195A, a decahydroquinoline alkaloid, have been achieved using multiple applications of asymmetric catalysis. nih.gov Key steps in these syntheses include enantioselective iridium-catalyzed allylic amination and a catalyst-controlled copper-catalyzed 1,4-addition, which are instrumental in setting the desired stereochemistry. nih.gov

Another notable approach involves a gold-catalyzed enamide-alkyne cycloisomerization reaction, which provides access to tricyclic cores containing the decahydroquinoline motif in a divergent and enantioselective manner. nih.gov This strategy has been successfully applied to the collective total syntheses of several Lycopodium alkaloids. nih.gov

Diastereoselective Routes to trans-Decahydroquinolines

Diastereoselective strategies aim to control the relative configuration of stereocenters. One effective method involves the addition of carbon nucleophiles to substituted N-acyliminium ions, which provides a stereoselective route to trans-fused decahydroquinoline systems. capes.gov.br

The stereochemical outcome of cyclization reactions can also be directed to favor the trans-isomer. For instance, while some intramolecular aldol-type cyclizations preferentially yield cis-fused systems due to conformational preferences of the starting material, other strategies have been developed to access the trans-fused core. mdpi.comucsb.edu The choice of reagents and reaction conditions is critical in directing the stereochemical course of these cyclizations. For example, conjugate cuprate (B13416276) addition to a bicyclic enone precursor can stereoselectively form the trans-annulated skeleton when influenced by a chiral auxiliary. unipa.it

A summary of selected diastereoselective methods is presented below:

| Precursor Type | Key Reaction | Stereochemical Outcome | Reference |

| Substituted N-acyliminium ion | Nucleophilic addition | trans-fused | capes.gov.br |

| Bicyclic enone | Conjugate cuprate addition | trans-annulated | unipa.it |

| (R)-Phenylglycinol-derived perhydrooxazoloquinoline | Reaction with Michael acceptors & reductive cleavage | trans-DHQs | nih.gov |

| Vinylogous bicyclic imide | Reduction of a dithiane derivative | This compound-5-carboxylic acid | nih.gov |

Chiral Auxiliary and Building Block Strategies in this compound Synthesis

The use of chiral auxiliaries and chiral building blocks provides a reliable method for introducing stereochemistry. A chiral auxiliary is a temporary part of the molecule that directs the stereochemical outcome of a reaction before being removed.

One prominent example is the use of (R)-phenylglycinol to form a chiral perhydrooxazoloquinoline intermediate. nih.gov This intermediate can react with Michael acceptors, and subsequent reductive cleavage of the oxazolidine (B1195125) C–O bond with a specific hydride reagent leads to the formation of trans-decahydroquinolines bearing a C4a all-carbon quaternary stereocenter. nih.gov Similarly, N-galactosyl imines have been used as chiral auxiliaries in tandem Mannich-Michael reactions to create octahydroquinoline enone precursors. unipa.itresearchgate.net The subsequent conjugate cuprate addition to this enone, in the presence of the carbohydrate auxiliary, stereoselectively produces the trans-fused decahydroquinoline skeleton. unipa.itresearchgate.net

Enantiopure N-acyldihydropyridones, derived from chiral precursors, have also served as key synthetic intermediates in the asymmetric synthesis of this compound alkaloids. acs.orgevitachem.com These building blocks contain pre-defined stereocenters that guide the formation of subsequent stereogenic centers during the construction of the decahydroquinoline core.

Total Synthesis of this compound-Containing Natural Products

The this compound scaffold is a hallmark of many natural products, particularly the phlegmarine-type Lycopodium alkaloids. The synthetic strategies discussed above have been instrumental in the total synthesis of these complex molecules, confirming their structures and providing access to material for biological study.

Lycopodium Alkaloids Featuring this compound Motifs (e.g., Phlegmarine-Type Alkaloids)

The phlegmarine (B1213893) alkaloids are a class of Lycopodium alkaloids characterized by a C16N2 skeleton, which includes a this compound core. nih.gov The total synthesis of these natural products represents a significant challenge due to the presence of multiple stereocenters.

Several research groups have reported successful total syntheses of phlegmarine alkaloids. For instance, the asymmetric total synthesis of all four known natural phlegmarines confirmed their absolute stereochemistry. nih.gov A key feature of this synthesis was the twofold use of chiral N-acylpyridinium salt chemistry to establish crucial stereocenters. nih.gov

Recent work has also led to the structural reassignment of some Lycopodium alkaloids. Based on analysis of 13C NMR spectroscopic data, alkaloids such as huperzine K and huperzine M, which were initially reported as cis-decahydroquinolines, were reassigned as having a trans-fused core. acs.orgresearchgate.netnih.gov These reassignments were subsequently confirmed through enantioselective total synthesis, highlighting the power of combining spectroscopic analysis with synthetic chemistry. acs.orgresearchgate.netnih.gov The syntheses of other phlegmarine-type alkaloids, such as lycoposerramines, have also been achieved through multi-step sequences involving key reactions like Johnson–Claisen rearrangement, asymmetric allylation, and ring-closing metathesis. figshare.com

The table below lists some phlegmarine-type alkaloids that contain the this compound motif.

| Alkaloid Name | Key Synthetic Feature | Reference |

| Phlegmarine Alkaloids (1a-d) | Asymmetric synthesis using chiral N-acylpyridinium salt chemistry | nih.gov |

| Huperzine K | Structural reassignment confirmed by enantioselective total synthesis | acs.orgresearchgate.netnih.gov |

| Huperzine M (Lycoposerramine Y) | Structural reassignment confirmed by enantioselective total synthesis | acs.orgresearchgate.netnih.gov |

| (-)-Serralongamine A | Synthesis via a common intermediate precursor with huperzines K and M | acs.orgnih.gov |

| Lycoposerramines-V and -W | Asymmetric total synthesis involving Johnson-Claisen rearrangement and RCM | figshare.com |

Poison Frog Alkaloids Incorporating this compound (e.g., Pumiliotoxin C, trans-219A)

The this compound ring system is a core structural motif in a variety of alkaloids isolated from the skin secretions of neotropical poison frogs, particularly those of the Dendrobatidae family. ucsb.edu These alkaloids exhibit significant biological activity, often interacting with the nervous system, which has made them attractive targets for total synthesis. mdpi.com The development of synthetic routes provides access to these compounds for further biological study, as they are often available in only minute quantities from natural sources. mdpi.com Notable examples of alkaloids featuring a trans-fused decahydroquinoline skeleton include trans-195A, an isomer of pumiliotoxin C, and trans-219A.

The synthesis of these complex natural products requires precise control over stereochemistry at multiple centers. One enantioselective synthesis of both cis-195A (pumiliotoxin C) and its diastereomer trans-195A was achieved using a strategy based on asymmetric catalysis. nih.govacs.org This approach utilized a sequence of key reactions, including an iridium-catalyzed allylic amination, a Suzuki-Miyaura coupling, a copper-catalyzed 1,4-addition, and a final reductive amination to construct the decahydroquinoline core. nih.govacs.orgthieme-connect.com The synthesis successfully produced trans-195A in 13% yield with an enantiomeric ratio of 90:10. thieme-connect.com

The first asymmetric synthesis of the this compound alkaloid (+)-219A was accomplished using enantiopure N-acyldihydropyridones as key synthetic intermediates. acs.orgacs.org This strategy is distinct from methods used to produce the cis-fused isomer, pumiliotoxin C, which often involve a conjugate addition followed by a stereoselective protonation of the resulting enolate to establish the cis-ring fusion. acs.org To achieve the trans-fused system of (+)-219A, a different approach was necessary, highlighting the stereochemical challenges inherent in synthesizing these alkaloids. acs.org The synthesis of vinyl triflates, which are valuable intermediates in the deoxygenation of ketones, has been noted as a useful transformation in the total synthesis of this compound alkaloid (+)-219A. orgsyn.org

Table 1: Selected Synthetic Approaches to this compound Alkaloids

| Alkaloid | Key Synthetic Strategy/Reactions | Reference |

| trans-195A | Iridium-catalyzed allylic amination, Suzuki-Miyaura coupling, Copper-catalyzed asymmetric conjugate addition, Reductive amination. | nih.gov, acs.org, thieme-connect.com |

| (+)-trans-219A | Asymmetric synthesis from enantiopure N-acyldihydropyridone intermediates. | acs.org, acs.org |

| (+)-Perhydro-219A | Directed metalation-ethylation of a pyrrolobenzodiazepine-dione, stereoselective Birch reduction, stereoselective hydrogenation. | researchgate.net |

Stereodivergent Synthetic Strategies for Accessing trans- and cis-Decahydroquinolines

The structural diversity of decahydroquinoline alkaloids, which can possess either a cis- or trans-fused ring system, has spurred the development of stereodivergent synthetic strategies. ucsb.eduucsb.edu These strategies are highly efficient as they allow for the selective synthesis of either diastereomer from a common intermediate, typically by altering reaction conditions or reagents at a key stereochemistry-determining step.

One prominent stereodivergent approach begins with a chiral enaminoester, which undergoes a Michael-type conjugate addition to form a trisubstituted piperidine (B6355638) as a single isomer. ucsb.eduucsb.edu This common intermediate can then be elaborated into either the cis- or trans-fused decahydroquinoline core. The formation of the cis-fused ring is achieved through an intramolecular aldol-type cyclization that proceeds via a conformer that minimizes A(1,3) strain. mdpi.com Conversely, the trans-fused system can be accessed from the same intermediate through a different cyclization pathway, demonstrating a divergent synthesis. ucsb.eduresearchgate.net

Another powerful stereodivergent method involves the cyclization of indole-iminium ions, which can furnish either the cis- or trans-fused azadecalin subunits found in various monoterpene indole (B1671886) alkaloids. caltech.edu For example, a Pictet-Spengler reaction cascade can lead to the cis-fused decahydroquinoline moiety, while a Bischler-Napieralski cyclization followed by a stereodefining hydride addition produces the trans-fused diastereomer from a common precursor. caltech.edu This strategy leverages enantioselective Pd-catalyzed allylic alkylation to set an initial quaternary stereocenter, which then directs the outcome of the subsequent divergent cyclizations. caltech.edu

The Amat and Bosch group has also contributed a stereodivergent route using an 8-allyl substituted oxazolopiperidone lactam derived from (R)-phenylglycinol. ua.es The stereochemical outcome of an α-amidoalkylation reaction on this common starting material is controlled by the choice of the allylating agent. The use of allyltrimethylsilane (B147118) in the presence of TiCl4 preferentially yields the cis-diallylated product. ua.es In contrast, employing allylmagnesium bromide reverses the stereoselectivity to afford the trans-diallylated product, which can then be converted to the trans-hexahydroquinolone. ua.es

Table 2: Comparison of Stereodivergent Strategies for Decahydroquinoline Synthesis

| Common Intermediate | Divergent Step/Reagents | Products | Reference |

| Trisubstituted piperidine (from enaminoester) | Intramolecular aldol-type cyclization (conformational control) | cis- and trans-fused decahydroquinolines | ucsb.edu, ucsb.edu, researchgate.net |

| Dihydropyrido[1,2-a]indolone (DHPI) derivative | Pictet-Spengler vs. Bischler-Napieralski cyclization/reduction | cis- and trans-fused azadecalin cores | caltech.edu |

| 8-Allyl substituted oxazolopiperidone lactam | α-Amidoalkylation with Allyltrimethylsilane/TiCl4 vs. Allylmagnesium bromide | cis- and trans-hexahydroquinolones | ua.es |

Reactivity and Transformations of Trans Decahydroquinoline

Functionalization and Derivatization Reactions of the trans-Decahydroquinoline (B8913) Skeleton

The functionalization of the this compound skeleton can be achieved at both the nitrogen atom and the carbon framework. These reactions are crucial for the synthesis of complex natural products and pharmacologically active molecules.

Alpha-alkylation of the decahydroquinoline (B1201275) ring, particularly at the carbon adjacent to a carbonyl group, is a key method for introducing alkyl substituents. While direct alkylation of the corresponding enolate can be challenging, the Stork enamine synthesis provides a milder and more controlled alternative. libretexts.orgyoutube.com This process involves three main steps: the formation of an enamine from a decahydroquinoline derivative (such as a trans-decahydroquinolin-4-one) and a secondary amine, the alkylation of the nucleophilic enamine with an alkyl halide, and subsequent hydrolysis to regenerate the ketone with the newly introduced alpha-alkyl group. libretexts.orgmasterorganicchemistry.com Enamines are advantageous as they are neutral, readily prepared, and can mitigate issues of over-alkylation that are common with enolates. libretexts.org The reaction proceeds via an SN2 mechanism where the enamine's alpha-carbon acts as the nucleophile. masterorganicchemistry.com Studies have specifically investigated the α-alkylation of both cis- and trans-decahydroquinolines, using activating groups like formamidine (B1211174) and Boc (tert-butyloxycarbonyl) to mediate the reaction, which has been applied in the synthesis of natural products like pumiliotoxin C. nih.gov

Acylation reactions of the this compound skeleton primarily occur at the nitrogen atom (N-acylation) due to the high nucleophilicity of the secondary amine. This common derivatization is achieved by treating this compound with acylating agents such as acid chlorides or anhydrides in the presence of a base to yield N-acyl-trans-decahydroquinolines.

The oxidation of this compound derivatives, especially 2-aryl-trans-decahydroquinolin-4-ones, has been the subject of detailed kinetic studies to elucidate reaction mechanisms and substituent effects. Various oxidizing agents have been employed, revealing different aspects of the reaction kinetics.

Kinetic studies using Cetyltrimethylammonium dichromate (CTADC) as an oxidant in an aqueous acetic acid medium showed that the oxidation of 2-aryl-trans-decahydroquinolin-4-ones follows second-order kinetics. thieme-connect.comresearchgate.net The rate of this oxidation is influenced by substituents on the aryl ring and the decahydroquinoline core. The presence of electron-releasing groups on the aryl substituent was found to increase the reaction rate. thieme-connect.comresearchgate.net Similarly, the substitution of a methyl group at the C-3 position of the decahydroquinoline ring also accelerated the oxidation. thieme-connect.comresearchgate.net The reaction rate was also observed to increase with higher concentrations of sulfuric acid and a greater percentage of acetic acid in the solvent mixture. thieme-connect.com

Similar kinetic profiles were observed with other oxidants. With Cerium(IV) in the presence of sulfuric acid, the reaction was first order in both the oxidant and the substrate. nih.gov Again, a methyl group at the C-3 position decreased the reaction rate, and the rate increased with higher concentrations of sulfuric acid and acetic acid. nih.gov The oxidation of related 2-aryl-trans-decahydroquinolin-4-ols by Vanadium(V) also followed second-order kinetics, with axial alcohols oxidizing much faster than their equatorial counterparts. princeton.edu

Table 1: Second-Order Rate Constants for the Oxidation of Substituted 2-aryl-trans-decahydroquinolin-4-ones by CTADC Conditions: [H+] = 6.0 N, Solvent = 50% Acetic Acid, Temperature = 30°C. thieme-connect.com

| Substituent on 2-Aryl Group | k2 x 10-3 (L mol-1 s-1) |

|---|---|

| Phenyl | 1.12 |

| p-Methylphenyl | 1.54 |

| p-Methoxyphenyl | 2.01 |

| p-Chlorophenyl | 0.89 |

| p-Bromophenyl | 0.81 |

| o-Chlorophenyl | 1.99 |

The decahydroquinoline ring system can be synthesized through various rearrangement reactions and can undergo ring-opening or fragmentation under specific conditions. These transformations are valuable in synthetic chemistry for creating structural diversity.

One approach to constructing the decahydroquinoline skeleton involves a radical rearrangement sequence. For instance, a suitably substituted 2-methyleneaziridine can undergo a 5-exo cyclization followed by an aziridinylcarbinyl rearrangement, which involves C-N bond cleavage to relieve ring strain, ultimately forming the decahydroquinoline ring system. acs.org Another powerful synthetic strategy is the ring-rearrangement metathesis (RRM) of unsaturated piperidine (B6355638) derivatives, which provides a diastereoselective route to 2,5-disubstituted decahydroquinolines. thieme-connect.comresearchgate.net

The decahydroquinoline ring can also undergo fragmentation reactions, which are processes that break the ring into smaller components. The Grob fragmentation is a relevant mechanism for 1,3-diol-type substrates, where a molecule cleaves into three fragments: a new ketone or aldehyde, an alkene, and a small molecule. libretexts.org In a decahydroquinoline derivative appropriately functionalized, this reaction could be used to open one of the rings, providing a method for synthesizing medium-sized rings from the bicyclic system. libretexts.org

Fragmentation of the decahydroquinoline ring is also observed in mass spectrometry. The retro-Diels-Alder (RDA) reaction is a characteristic fragmentation pathway for six-membered cyclic systems containing a double bond, such as the tetrahydroquinoline intermediates in decahydroquinoline synthesis and analysis. thieme-connect.de This process involves the concerted decyclization of the ring into diene and ene components, providing structural information about the molecule. thieme-connect.de

Catalytic Hydrogenation and Dehydrogenation Pathways of Quinoline (B57606) to Decahydroquinoline

The catalytic hydrogenation of quinoline to produce cis- and this compound is a fundamental process in hydrodenitrogenation (HDN), a critical step in refining fossil fuels and biofuels. The reaction proceeds through a complex network of intermediates. The initial hydrogenation can occur on either the nitrogen-containing pyridine (B92270) ring to form 1,2,3,4-tetrahydroquinoline (B108954) (py-THQ) or on the benzene (B151609) ring to yield 5,6,7,8-tetrahydroquinoline (B84679) (bz-THQ). libretexts.org Further hydrogenation of these intermediates leads to the fully saturated decahydroquinoline (DHQ). mdpi.comnih.gov

The choice of catalyst significantly influences the reaction pathway and selectivity. Nickel phosphide (B1233454) (Ni2P) catalysts have shown higher hydrogenation capability than traditional sulfide (B99878) catalysts, preferentially saturating quinoline to decahydroquinoline. mdpi.comnih.gov Catalysts like Pd/Al2O3 are also effective, and studies have optimized reaction conditions to achieve high yields of DHQ, finding optimal parameters around 175°C and 50 bar H2 pressure. scispace.com The activation energy for the hydrogenation of quinoline to py-THQ over a Pd/Al2O3 catalyst was estimated to be 136.57 kJ/mol. scispace.com Some catalytic systems, such as those based on atomically dispersed Iridium on molybdenum carbide (Ir/α-MoC), favor the direct hydrogenation of quinoline to DHQ. nih.gov

The reverse reaction, the dehydrogenation of decahydroquinoline, is of significant interest for chemical hydrogen storage, as part of the Liquid Organic Hydrogen Carrier (LOHC) concept. nih.gov Decahydroquinoline has a high hydrogen storage capacity (7.2 wt%). nih.gov The dehydrogenation process releases hydrogen gas and regenerates quinoline, which can then be re-hydrogenated in a cycle. This process can occur through successive steps, forming tetrahydroquinoline intermediates before full aromatization to quinoline. libretexts.org Catalysts based on palladium supported on materials like graphitic carbon nitride (g-C3N4) have been studied for this reaction, showing that the catalytic activity can exceed that of standard Pd/C catalysts. nih.gov

Structural Elucidation and Conformational Analysis of Trans Decahydroquinoline

Advanced Spectroscopic Techniques for Stereochemical Assignment and Proof

The unambiguous determination of the relative stereochemistry at the ring fusion is a critical first step in the characterization of decahydroquinoline (B1201275) derivatives. Advanced spectroscopic techniques are indispensable tools for establishing the trans configuration of the decahydroquinoline core.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful and definitive method for the stereochemical assignment of the decahydroquinoline ring system. The chemical shifts of the carbon atoms are highly sensitive to the local geometric environment, allowing for clear differentiation between cis and trans isomers.

The confirmation of a trans-fused ring system in decahydroquinolines can be conclusively achieved by comparing the experimentally observed ¹³C NMR chemical shifts with those of known reference compounds or calculated values. acs.org For instance, trans-decahydroquinoline (B8913) itself has been used as a model system for assigning the signals in more complex substituted derivatives, such as 2-aryl-trans-decahydroquinolin-4-ols. acs.org

Analysis of ¹³C NMR spectral data has revealed distinct patterns that allow for the confident assignment of the stereochemical arrangement of the stereogenic carbons within the decahydroquinoline core. spectrabase.com This methodology has proven so reliable that it has been used to correct the structural assignments of natural products. For example, the alkaloids huperzine K and huperzine M were initially reported as cis derivatives but were later reassigned as trans-decahydroquinolines based on a detailed analysis of their ¹³C NMR spectroscopic profiles. spectrabase.com

The chemical shifts of the bridgehead carbons (C-4a and C-8a) and the carbons adjacent to them are particularly diagnostic for the ring fusion stereochemistry. In the trans isomer, the rigid chair-chair conformation leads to a specific set of chemical shifts that are distinct from the more flexible cis isomer.

Table 1: Representative ¹³C NMR Chemical Shifts for this compound Derivatives This table is interactive. Click on the headers to sort the data.

| Compound | C-2 | C-3 | C-4 | C-4a | C-5 | C-6 | C-7 | C-8 | C-8a | N-CH₃ |

|---|---|---|---|---|---|---|---|---|---|---|

| This compound | 47.7 | 26.9 | 29.5 | 61.6 | 26.9 | 25.5 | 26.9 | 34.3 | 55.4 | - |

| N-Methyl-trans-decahydroquinolinium cation * | - | - | - | - | - | - | - | - | - | 45.1 |

While ¹³C NMR is often the most definitive tool for stereochemical assignment, other spectroscopic methods provide complementary and valuable information for the configurational differentiation of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that separates compounds based on their volatility and partitioning behavior (GC) and then fragments and detects them based on their mass-to-charge ratio (MS). GC can often separate diastereomers like cis- and this compound, with the two isomers exhibiting different retention times. The subsequent mass spectral analysis provides information about the molecular weight and fragmentation pattern. While the electron ionization (EI) mass spectra of cis and trans isomers can be very similar, minor differences in the relative abundance of fragment ions can sometimes be used for differentiation, especially when compared against reference spectra from databases like those provided by NIST. rsc.org Reaction GC-MS methods have also been developed to aid in the structural determination of stereoisomers in mixtures of substituted trans-decahydroquinols. spectrabase.com

Conformational Preferences and Dynamics of this compound Systems

The conformational behavior of the this compound system is markedly different from its cis counterpart, being characterized by a rigid and well-defined geometry.

The this compound molecule consists of two six-membered rings fused together. Analogous to the well-studied trans-decalin system, the thermodynamically most stable conformation for this compound is a rigid structure where both the carbocyclic and heterocyclic rings adopt a chair conformation. This "chair-chair" conformation is relatively strain-free.

A key feature of the trans-fused system is its conformational rigidity. Unlike a simple cyclohexane (B81311) ring or the cis-decalin isomer, this compound is "conformationally locked". sigmaaldrich.com It cannot undergo the chair-flip ring inversion process that is characteristic of monosubstituted cyclohexanes. sigmaaldrich.com A ring flip is geometrically impossible because it would require the bridgehead substituents (one carbon and one hydrogen on each bridgehead) to span a large distance that would introduce an insurmountable amount of angle and steric strain into the ring system. sigmaaldrich.com Consequently, the barrier to inversion is extremely high, and for all practical purposes, the molecule is locked in a single chair-chair conformation. This conformational rigidity has significant implications for the orientation of substituents on the ring system, as they are fixed in either axial or equatorial positions.

In the this compound framework, the nitrogen atom of the piperidine (B6355638) ring possesses a lone pair of electrons and can bear a hydrogen atom or a substituent. The orientation of this substituent (or the N-H bond) can be either axial or equatorial.

In the case of the parent this compound, there is an equilibrium between two conformers: one with the N-H bond in an axial position and one with it in an equatorial position. The conformational preference is determined by steric interactions. Detailed NMR studies on conformationally biased systems, such as 8-tert-butyl-trans-decahydroquinolines, have been used to probe the nitrogen-hydrogen conformational equilibrium.

When an alkyl group, such as a methyl group, is attached to the nitrogen to form N-methyl-trans-decahydroquinoline, a strong conformational preference is expected. The methyl group is sterically more demanding than a hydrogen atom. To minimize destabilizing 1,3-diaxial interactions with the axial hydrogens on C-3 and C-5 (numbering within the piperidine ring), the N-methyl group will overwhelmingly favor the equatorial position. This places the larger substituent in a less sterically crowded environment.

While detailed studies on the specific conformational equilibrium of N-methyl-trans-decahydroquinoline were not found in the search results, the fundamental principles of conformational analysis strongly indicate a pronounced preference for the conformer with the N-methyl group in the equatorial orientation. It is noteworthy that in the more flexible cis-decahydroquinoline (B84933) system, N-alkylation has been shown to cause a significant shift in the conformational equilibrium, highlighting the general importance of N-substituents in determining the preferred conformation of the decahydroquinoline ring system.

Computational and Theoretical Investigations of Trans Decahydroquinoline

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Stereoselectivity Rationalization

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricate details of reaction mechanisms and for rationalizing the stereoselectivity observed in reactions involving trans-decahydroquinoline (B8913). By calculating the energies of reactants, transition states, and products, researchers can map out the most likely reaction pathways and understand the factors that govern the formation of specific stereoisomers.

One area where DFT calculations have been particularly insightful is in understanding the hydrodenitrogenation (HDN) of quinoline (B57606) to produce decahydroquinoline (B1201275). DFT studies have been performed to investigate the mechanism of this reaction over different catalyst surfaces, such as Ni-promoted MoS₂. These calculations help to elucidate the hydrogenation and ring-opening pathways, providing a detailed understanding of the structure-activity relationship of the catalyst. For instance, it has been shown that certain catalyst edges are more favorable for the generation of decahydroquinoline. nih.gov

In the context of stereoselectivity, DFT calculations have been employed to explain the outcomes of reactions leading to substituted decahydroquinolines. For example, in the synthesis of enantiopure decahydroquinolines bearing a C4a or C8a quaternary stereocenter, DFT calculations at the M062X/6-31G(d,p) level have been used to examine the reaction mechanism. nih.gov These studies involve analyzing the conformational stability of key intermediates, such as regioisomeric enamines, considering different chair conformations of the decahydroquinoline ring. nih.gov Such analyses provide a basis for explaining the high stereoselectivity of the products formed. nih.gov

Furthermore, the conformational rigidity of the this compound framework plays a crucial role in its reactivity and selectivity. DFT calculations have been used to rationalize the differences in reactivity and selectivity between cis- and trans-isomers of related disubstituted piperidines, with the this compound system being noted as conformationally locked. ethz.ch These computational studies have revealed a strong preference for the acylation of conformers where an α-substituent occupies an axial position, a finding that helps in understanding the kinetic resolution of these compounds. ethz.ch

Table 1: Application of DFT in Understanding this compound Reactions

| Research Area | Key Findings from DFT Calculations |

|---|---|

| Hydrodenitrogenation (HDN) of Quinoline | Elucidation of hydrogenation and ring-opening pathways on catalyst surfaces. Identification of catalyst sites favorable for decahydroquinoline formation. nih.gov |

| Enantioselective Synthesis | Analysis of conformational stability of reaction intermediates. Rationalization for the high stereoselectivity in the formation of substituted decahydroquinolines. nih.gov |

| Kinetic Resolution | Explanation for the divergent reactivity and selectivity between diastereomers. Identification of preferred reactive conformations. ethz.ch |

Molecular Mechanics and Quantum Chemical Calculations for Conformational Analysis

The conformational analysis of this compound is fundamental to understanding its physical and chemical properties. Both molecular mechanics and quantum chemical calculations are employed to study the molecule's three-dimensional structure and energy landscape.

Due to the trans-fusion of the two rings, the this compound system is conformationally rigid. Unlike its cis-isomer, it cannot undergo ring inversion. This rigidity has been a subject of interest in conformational analysis. Early studies on related N-alkyl-cis-decahydroquinolines used NMR spectroscopy to investigate conformational equilibria, demonstrating how computational methods can complement experimental data. rsc.org

Molecular mechanics methods, which use classical physics to model the potential energy of a molecule, are often the first step in conformational analysis. These methods are computationally less expensive and can be used to generate a large number of possible conformations. For a rigid system like this compound, molecular mechanics can quickly confirm the most stable chair-chair conformation.

Quantum chemical calculations, including semi-empirical methods and more rigorous ab initio and DFT methods, provide a more accurate description of the electronic structure and, consequently, the molecular geometry and energy. These methods are crucial for refining the structures obtained from molecular mechanics and for calculating the relative energies of different conformers with high accuracy. For complex molecules, a common workflow involves an initial conformational search using molecular mechanics, followed by optimization of the low-energy conformers using DFT.

A variety of quantum chemical methods can be used for conformational analysis, each with its own balance of accuracy and computational cost. Methods like B3LYP, M06-2X, and MP2 with appropriate basis sets are commonly used to calculate the energies of optimized geometries. The choice of method can be benchmarked by comparing calculated properties, such as A-values in substituted cyclohexanes, with experimental data. nii.ac.jp

Table 2: Computational Methods for Conformational Analysis of this compound

| Computational Method | Application in Conformational Analysis |

|---|---|

| Molecular Mechanics (MM) | Initial conformational search and generation of plausible geometries. Confirmation of the rigid chair-chair conformation. |

| Semi-Empirical Methods | Rapid estimation of conformational energies. |

| Ab initio Methods (e.g., MP2) | High-accuracy energy calculations for refining conformational energies. |

| Density Functional Theory (DFT) | Optimization of molecular geometries and calculation of relative conformational energies. nii.ac.jp |

Predictive Modeling for Stereochemical Outcomes in this compound Synthesis

The ability to predict the stereochemical outcome of a reaction is a primary goal of computational chemistry. For the synthesis of this compound derivatives, predictive modeling based on computational investigations can guide the design of stereoselective synthetic routes.

DFT calculations of transition state energies are a cornerstone of predictive modeling for stereoselectivity. By comparing the activation energies of the transition states leading to different stereoisomers, one can predict which product will be formed preferentially. For instance, in the synthesis of angularly substituted decahydroquinolines, DFT calculations can be used to model the transition states of key bond-forming reactions, thereby predicting the resulting stereochemistry at the newly formed stereocenters. nih.gov

The insights gained from mechanistic studies using DFT can be used to build predictive models. For example, understanding that a particular reaction proceeds through a specific chair-like transition state allows chemists to predict how substituents on the starting materials will influence the stereochemical outcome. These models can be qualitative, based on steric and electronic arguments derived from the computed transition state structures, or quantitative, using the calculated energy differences to predict product ratios.

While not explicitly detailed in the provided search results for this compound, the general principles of predictive modeling using computational chemistry are widely applicable. The process typically involves:

Hypothesizing Reaction Pathways: Proposing plausible mechanistic pathways for the formation of different stereoisomers.

Locating Transition States: Using quantum chemical methods to find the transition state structures for each pathway.

Calculating Activation Energies: Determining the energy barriers for each pathway.

Predicting Product Ratios: Using the calculated energy differences to predict the relative rates of formation of the different stereoisomers.

This approach has been successfully applied to a wide range of organic reactions, and its application to the synthesis of this compound derivatives is a valuable tool for synthetic chemists.

Applications of Trans Decahydroquinoline in Complex Molecule Synthesis

Role as Chiral Building Blocks and Intermediates in Alkaloid Total Synthesis

The trans-decahydroquinoline (B8913) core is a key structural feature in several classes of alkaloids, most notably those isolated from the skin of neotropical poison frogs (Dendrobatidae). These alkaloids exhibit significant structural diversity and pharmacological activity, making them compelling targets for total synthesis. The trans-fused isomer of decahydroquinoline (B1201275) serves as a crucial chiral building block or a key synthetic intermediate in assembling these complex molecules, allowing for precise control over the stereochemistry of the final product.

A significant challenge in the synthesis of decahydroquinoline-type alkaloids is the selective formation of either the cis- or trans-fused ring system. Researchers have developed stereodivergent strategies that can be tailored to produce either isomer from common precursors. These methods often involve key steps such as stereoselective Michael-type conjugate additions and intramolecular aldol-type cyclizations to construct the core structure. researchgate.net For instance, the synthesis of various poison-frog alkaloids, including the trans-fused decahydroquinoline alkaloid trans-251 A , has been achieved using such a divergent approach. researchgate.net

The synthesis of the trans-fused ring system can present unique challenges compared to its cis-fused counterpart. In some synthetic routes, intramolecular aldol (B89426) cyclizations have been shown to selectively yield the cis-fused enone, necessitating alternative strategies to access the trans isomer. mdpi.com One successful alternative route involves a ring-closing metathesis reaction to form the 4a,8a-trans-fused enone, which is a key intermediate for trans-fused alkaloids. mdpi.com

The this compound framework is not only a synthetic target but also occurs naturally. For example, the poison frog Dendrobates histrionicus almost exclusively produces this compound isomers, such as alkaloids 219A and 243A . nii.ac.jp The enantioselective total synthesis of other related alkaloids, such as trans-195A , has also been reported, further highlighting the importance of synthetic methodologies that can stereoselectively generate the trans-fused core. mdpi.com These syntheses underscore the role of the this compound unit as a foundational element for building a diverse range of biologically active alkaloids.

| Alkaloid | Significance/Synthetic Context | Reference |

|---|---|---|

| trans-251 A | Target of a divergent synthesis strategy for poison-frog alkaloids. | researchgate.net |

| trans-195A | Achieved via enantioselective total synthesis. | mdpi.com |

| Alkaloid 219A | Naturally occurring this compound isomer from Dendrobates histrionicus. | nii.ac.jp |

| Alkaloid 243A | Naturally occurring this compound isomer from Dendrobates histrionicus. | nii.ac.jp |

Development of Novel Heterocyclic Scaffolds Bearing the this compound Core

The synthesis of novel heterocyclic compounds that incorporate hydroquinoline fragments is a subject of growing interest due to their wide range of potential applications. nih.gov Research in this area often involves the construction of linear and fused heterocyclic systems using functionalized hydroquinoline precursors. nih.gov However, the specific use of the saturated this compound isomer as a foundational core for developing new and distinct heterocyclic scaffolds is not extensively documented in the surveyed scientific literature. While the synthesis of scaffolds based on quinoline (B57606), dihydroquinoline, and tetrahydroquinoline is well-established, the application of the rigid, stereochemically defined this compound framework for this purpose appears to be a less explored area of synthetic chemistry.

Q & A

Q. How can researchers ensure methodological transparency in HDN studies involving trans-decahydroquinoline?

- Methodological Answer : Adhere to NIH preclinical guidelines by detailing catalyst pretreatment, reaction conditions (T, P, H₂ flow rate), and analytical calibration curves. Use Supplementary Materials for raw data (e.g., GC-MS chromatograms) and error analysis (e.g., ±5% reproducibility thresholds) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.